AZ5104 - 1421373-98-9

AZ5104

Catalog Number: EVT-261584
CAS Number: 1421373-98-9
Molecular Formula: C27H31N7O2
Molecular Weight: 485.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZ5104 is a key active metabolite of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) [, , , , , , , , , , , , , , , ]. While originating as a metabolite, AZ5104 displays its own distinct biological activities and pharmacological properties, making it a subject of independent scientific research interest. It exhibits inhibitory activity against various kinases, including EGFR, and plays a significant role in understanding the pharmacokinetic and pharmacodynamic properties of osimertinib [, , , , , , , , , , , , , , , ].

Osimertinib

Compound Description: Osimertinib (AZD9291) is a potent, selective, irreversible inhibitor of epidermal growth factor receptor (EGFR) [, , ]. It is designed to target both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, commonly observed in non-small cell lung cancer (NSCLC) [, , ]. Osimertinib exhibits activity against central nervous system metastases and is metabolized in the liver, primarily by CYP3A enzymes [, , ].

Relevance: Osimertinib is the parent compound of AZ5104. AZ5104 is an active metabolite of osimertinib, formed through demethylation by CYP3A enzymes [, , , , ].

AZ7550

Compound Description: AZ7550 is another active metabolite of osimertinib [, , ]. Similar to AZ5104, it is also formed through demethylation of osimertinib. []

Relevance: Like AZ5104, AZ7550 is a metabolite of the target compound, osimertinib, and is often studied alongside AZ5104 in the context of osimertinib metabolism and pharmacokinetics [, , ].

Osimertinib-d3

Compound Description: Osimertinib-d3 is a deuterated analog of osimertinib, meaning it has three hydrogen atoms replaced with deuterium isotopes []. This modification is known to alter the metabolic profile of drugs.

Relevance: Studies comparing osimertinib-d3 to the target compound, AZ5104, show that deuteration significantly reduces the formation of AZ5104. This effect is attributed to the kinetic isotope effect, where the presence of deuterium slows down the metabolic process [].

Gefitinib

Compound Description: Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of NSCLC [].

Relevance: Gefitinib is relevant to the target compound, AZ5104, as a comparator in terms of brain penetration. AZ5104, alongside its parent compound osimertinib, demonstrates a significantly higher distribution to the brain compared to gefitinib []. This property is considered advantageous for treating CNS metastases.

Erlotinib

Compound Description: Erlotinib is another first-generation EGFR tyrosine kinase inhibitor used in NSCLC treatment [].

Relevance: Similar to gefitinib, erlotinib serves as a comparator for the efficacy of AZ5104 and osimertinib, particularly in the context of EGFR exon 20 insertion mutations, where first-generation inhibitors show limited efficacy [].

Afatinib

Compound Description: Afatinib is a second-generation irreversible inhibitor of EGFR tyrosine kinase, used in the treatment of NSCLC [, ].

Relevance: Afatinib is another comparator to the target compound, AZ5104, and its parent drug, osimertinib. It is often included in studies assessing the efficacy of these drugs against various EGFR mutations, including exon 20 insertions [, ].

Neratinib

Compound Description: Neratinib is an irreversible pan-ErbB tyrosine kinase inhibitor, primarily used in HER2-positive breast cancer treatment [].

Relevance: Neratinib is relevant to AZ5104 due to their shared target, the tyrosine kinase domain of growth factor receptors. Research shows that while the HER2 T798I mutation confers resistance to neratinib, AZ5104 retains inhibitory activity against this resistant mutant [].

Rabeprazole

Compound Description: Rabeprazole is a proton pump inhibitor (PPI) commonly used to reduce gastric acid production [].

Relevance: Rabeprazole is a potent inhibitor of CYP3A4, the primary enzyme responsible for metabolizing osimertinib to AZ5104 []. Co-administration of rabeprazole can significantly alter the pharmacokinetics of osimertinib, thereby affecting the levels of AZ5104.

Source

AZ-5104 is derived from osimertinib, which is used in clinical settings to target specific mutations in the EGFR gene associated with NSCLC. The compound's synthesis and evaluation have been documented in various studies, highlighting its effectiveness and the mechanisms through which it operates .

Classification

AZ-5104 falls under the category of protein kinase inhibitors, specifically targeting the EGFR signaling pathway. It is recognized for its irreversible binding properties, which contribute to its prolonged action against tumor cells expressing mutated forms of EGFR .

Synthesis Analysis

Methods

The synthesis of AZ-5104 typically involves the metabolic conversion of osimertinib. This process can be facilitated through enzymatic pathways that lead to N-demethylation, resulting in the formation of AZ-5104. The compound retains a Michael acceptor structure, which is crucial for its binding affinity to the target receptor .

Technical Details

The synthesis process may involve various organic chemistry techniques such as chromatography for purification and spectroscopic methods for characterization. The identification of AZ-5104 as a metabolite also includes analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Molecular Structure Analysis

Structure

AZ-5104 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the EGFR. The structural formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, contributing to its pharmacological properties.

Data

The molecular weight of AZ-5104 is approximately 400.5 g/mol. Its structural attributes allow it to fit into the binding site of EGFR effectively, thereby inhibiting its activity. Detailed structural data can be obtained through crystallography studies or computational modeling approaches .

Chemical Reactions Analysis

Reactions

AZ-5104 undergoes various chemical reactions pertinent to its function as an EGFR inhibitor. Primarily, it forms covalent bonds with cysteine residues in the active site of the receptor, leading to irreversible inhibition.

Technical Details

The reactivity of AZ-5104 can be studied through kinetic assays that measure how effectively it inhibits EGFR phosphorylation in vitro. These assays often involve comparing the compound's efficacy against different mutant forms of EGFR to determine its selectivity and potency .

Mechanism of Action

Process

AZ-5104 functions by irreversibly binding to the active site of the EGFR, preventing downstream signaling that promotes tumor cell proliferation and survival. This mechanism is particularly effective against cells harboring specific mutations (e.g., T790M) that confer resistance to first-generation EGFR inhibitors.

Data

Studies have demonstrated that AZ-5104 significantly reduces phosphorylated EGFR levels in treated cells, correlating with decreased tumor growth in xenograft models. The pharmacodynamics involve a slow recovery rate of pEGFR after treatment cessation, indicating sustained therapeutic effects from intermittent dosing regimens .

Physical and Chemical Properties Analysis

Physical Properties

AZ-5104 typically appears as a solid at room temperature with a melting point that can vary based on purity and formulation. Its solubility profile suggests it is moderately soluble in organic solvents but may have limited aqueous solubility.

Chemical Properties

Chemically, AZ-5104 exhibits characteristics typical of small molecule inhibitors, including stability under physiological conditions and reactivity towards nucleophilic sites on proteins. Its log P value indicates moderate lipophilicity, which aids in cellular uptake.

Applications

Scientific Uses

AZ-5104 is primarily utilized in research settings focused on cancer therapeutics. Its role as an EGFR inhibitor makes it a valuable tool for studying resistance mechanisms in NSCLC and developing new treatment strategies. Additionally, ongoing research aims to explore its potential in combination therapies or as a lead compound for novel drug development targeting other malignancies associated with aberrant EGFR signaling .

Properties

CAS Number

1421373-98-9

Product Name

AZ-5104

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C27H31N7O2

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)

InChI Key

IQNVEOMHJHBNHC-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZ5104; AZ-5104; AZ 5104. Demethylated AZ9291. metabolite of AZD9291

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.